molecular formula C14H21NO5 B041580 2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine CAS No. 108261-02-5

2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine

Cat. No. B041580
M. Wt: 283.32 g/mol
InChI Key: ULZLPEAVQIMJFQ-UHFFFAOYSA-N
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Patent
US04769480

Procedure details

0.98 g of N-methyl-(2-methoxy-3,4-methylenedioxybenzylamine obtained in Example 14, 0.93 g (1.1 equivalent) of bromoacetaldehyde dimethylacetal and 0.76 g (1.5 equivalent) of triethylamine as base were mixed in 7.3 ml of toluene and heated under reflux for 4 hours. On cooling the reaction mixture to room temperature, the deposited salts were filtered out and the toluene layer was analyzed to show that 1.302 g of the desired N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal was obtained. Yield 92%. Because 0.25 g of excessive triethylamine was present in the toluene layer, a toluene solution of the desired N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal was obtained by distilling off excessive triethylamine at atmospheric pressure.
Name
2-methoxy-3,4-methylenedioxybenzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[C:5]=1[O:13][CH3:14].[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18]Br.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][N:2]([CH2:3][C:4]1[CH:9]=[CH:8][C:7]2[O:10][CH2:11][O:12][C:6]=2[C:5]=1[O:13][CH3:14])[CH3:1]

Inputs

Step One
Name
2-methoxy-3,4-methylenedioxybenzylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC1=C(C2=C(C=C1)OCO2)OC
Name
Quantity
0.93 g
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
0.76 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7.3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the deposited salts were filtered out
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.